2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-10-13(23-11(2)18-10)8-14(21)17-9-15-19-16(20-22-15)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCABJSIEPFPBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The 2,4-dimethylthiazole core is classically constructed via the Hantzsch thiazole synthesis, involving cyclocondensation of α-haloketones with thioamides. For the 5-acetic acid derivative, the following protocol is adapted from patented methodologies:
Procedure :
- Chloroacetone (1.0 equiv) and thioacetamide (1.2 equiv) are heated under reflux in ethanol (5 vol) for 6–8 hours.
- The resulting 2,4-dimethylthiazole is isolated via vacuum distillation (yield: 68–72%).
- Lithiation-Alkylation : The thiazole is treated with n-butyllithium (1.1 equiv) at −78°C in THF , followed by addition of ethyl bromoacetate (1.5 equiv). After quenching with aqueous NH₄Cl, the ester intermediate is hydrolyzed with 2M NaOH to yield 2,4-dimethyl-1,3-thiazol-5-yl acetic acid (overall yield: 54%).
Key Optimization :
- Excess thioacetamide ensures complete consumption of the α-haloketone, minimizing byproducts.
- Low-temperature lithiation prevents ring-opening side reactions.
Synthesis of (3-Phenyl-1,2,4-oxadiazol-5-yl)methylamine
Oxadiazole Ring Construction via Cyclization
The 1,2,4-oxadiazole nucleus is synthesized via cyclocondensation of amidoximes with carboxylic acid derivatives, as exemplified in patent literature:
Procedure :
- Benzamidoxime Preparation : Benzamide (1.0 equiv) is treated with hydroxylamine hydrochloride (1.5 equiv) in pyridine at 80°C for 4 hours.
- Cyclization : The benzamidoxime reacts with triethyl orthoacetate (1.2 equiv) in acetic acid at 120°C for 3 hours, yielding 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid ethyl ester (yield: 78%).
- Reduction to Alcohol : The ester is reduced with LiAlH₄ (2.0 equiv) in THF at 0°C, affording the hydroxymethyl intermediate (yield: 85%).
- Amination via Mitsunobu Reaction : The alcohol undergoes Mitsunobu reaction with phthalimide (1.2 equiv) using DIAD (1.5 equiv) and PPh₃ (1.5 equiv) in THF , followed by hydrazinolysis to liberate the primary amine (yield: 62%).
Key Characterization :
Amide Bond Formation and Final Assembly
Activation and Coupling
The acetic acid and amine fragments are coupled via standard amidation protocols:
Procedure :
- Activation : 2,4-Dimethyl-1,3-thiazol-5-yl acetic acid (1.0 equiv) is treated with oxalyl chloride (2.0 equiv) in DCM with catalytic DMF at 0°C for 2 hours.
- Aminolysis : The acyl chloride is added dropwise to a solution of (3-phenyl-1,2,4-oxadiazol-5-yl)methylamine (1.1 equiv) and triethylamine (3.0 equiv) in DCM at 0°C. The reaction proceeds at room temperature for 12 hours.
- Workup : The mixture is washed with 1M HCl , NaHCO₃ , and brine, followed by drying over Na₂SO₄ and solvent evaporation.
- Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) affords the title compound as a white solid (yield: 65%).
Alternative Method :
- Coupling Reagents : Use of EDCl/HOBt (1.2/1.2 equiv) in DMF at 25°C for 24 hours achieves comparable yields (63%) with reduced epimerization risk.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.76 (m, 5H, Ph-H), 6.92 (s, 1H, thiazole-H), 4.52 (d, J = 5.6 Hz, 2H, CH₂N), 3.52 (s, 2H, COCH₂), 2.68 (s, 3H, CH₃), 2.44 (s, 3H, CH₃).
- MS (ESI) : m/z 357.1 [M+H]⁺.
Crystallographic Validation
Single-crystal X-ray diffraction (CuKα radiation) confirms the molecular structure, with key diffraction peaks at 2θ = 13.5°, 17.5°, and 21.4° (±0.2°), consistent with orthorhombic packing.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Acyl Chloride Aminolysis | 65 | 98.5 | Rapid activation, scalable |
| EDCl/HOBt Coupling | 63 | 97.8 | Mild conditions, no racemization |
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several analogues documented in the literature:
- Compound 9c (): Contains a 4-bromophenyl-substituted thiazole and a triazole-benzimidazole hybrid. The bromine atom increases molecular weight (367.2 g/mol vs. target compound’s ~375 g/mol) and may enhance halogen bonding in target interactions .
- Compound 4aa (): Features a trifluoroacetamide-linked 3-phenyl-1,2,4-oxadiazole. The trifluoromethyl group improves metabolic resistance compared to the dimethylthiazole in the target compound, as noted in pharmacokinetic studies .
- N-[2-[(2-nitrophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (): Shares the oxadiazole-methyl motif but replaces thiazole with a nitrophenyl-thioether.
Pharmacological and Physicochemical Properties
Structure-Activity Relationships (SAR)
- Oxadiazole Linkage : The 3-phenyl group (target compound) improves π-π stacking in enzyme active sites versus 4aa’s ethyl substituent, which prioritizes metabolic stability .
- Acetamide Bridge : The flexible CH₂ spacer in the target compound may allow better conformational adaptation than rigid triazole or thioether linkers in analogues .
Research Findings and Implications
- Docking Studies : Compound 9c () showed superior binding to α-glucosidase via hydrophobic interactions with the bromophenyl group, whereas the target compound’s dimethylthiazole may favor hydrogen bonding .
- Synthetic Scalability : TFAA-mediated oxadiazole cyclization () offers higher yields (>80%) than traditional methods, suggesting applicability to the target compound’s production .
- Therapeutic Potential: ’s derivatives highlight the oxadiazole-thiazole scaffold’s versatility in targeting thrombotic and viral pathways, supporting further exploration of the target compound in these areas .
Biological Activity
The compound 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a synthetic organic molecule that combines a thiazole moiety with an oxadiazole substituent. This structural combination suggests potential for diverse biological activities, particularly in medicinal chemistry. The thiazole and oxadiazole rings are known for their pharmacological properties, which may contribute to the compound's efficacy against various biological targets.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with specific biochemical pathways. The thiazole ring is known to influence cellular processes such as apoptosis and cell proliferation. Research indicates that compounds containing thiazole and oxadiazole derivatives often exhibit anticancer and antimicrobial properties through mechanisms like enzyme inhibition and disruption of cellular signaling pathways .
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazole and oxadiazole possess significant anticancer properties. For instance, compounds similar to the one have shown efficacy in inhibiting cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Inhibition of mitotic spindle formation
- Disruption of cancer cell proliferation
In vitro studies have reported IC50 values indicating potent cytotoxic effects against various cancer cell lines. For example, a related thiazole derivative exhibited an IC50 value of 1.61 µg/mL against specific cancer cells .
Antimicrobial Activity
The compound also exhibits promising antibacterial properties. Research has indicated that derivatives similar to 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide demonstrate enhanced antibiofilm activity compared to standard antibiotics like cefadroxil . This suggests potential applications in treating infections caused by biofilm-forming bacteria.
Comparative Analysis
To better understand the uniqueness of this compound's biological activity, it can be compared with other thiazole derivatives:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Thiazole Derivative A | Substituted at position 4 | Anticancer (IC50 = 1.61 µg/mL) |
| Thiazole Derivative B | Contains oxadiazole moiety | Antimicrobial (better than standard antibiotics) |
| Thiazole Derivative C | Varying substituents on thiazole | Broad range of biological activities |
This table highlights how structural variations can lead to different pharmacological profiles.
Case Studies
Several case studies have explored the biological activity of compounds similar to 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide:
- Anticancer Efficacy : A study involving a series of thiazole derivatives showed that specific substitutions on the thiazole ring significantly enhanced anticancer activity against human cancer cell lines .
- Antimicrobial Properties : Another investigation into acetamide derivatives revealed that modifications in the thiazole structure led to improved antibacterial efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
